![molecular formula C17H21N3O2 B2435678 2-methyl-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide CAS No. 1421583-80-3](/img/structure/B2435678.png)
2-methyl-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide
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Overview
Description
The compound “2-methyl-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide” is a complex organic molecule. It contains a benzamide group, a cyclohexyl group, and a 1,2,4-oxadiazole group .
Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .
Scientific Research Applications
- Anti-HIV Agents : Researchers have explored the potential of oxadiazole derivatives in antiviral drug development. The compound’s structural features may contribute to inhibiting viral enzymes or interfering with viral replication pathways .
- Anti-Tubercular Activity : Analogous compounds have been synthesized and evaluated for their anti-tubercular properties. These studies aim to combat Mycobacterium tuberculosis infections .
- Synthetic Intermediates : The compound serves as a building block for synthesizing more complex molecules. Its unique oxadiazole ring can participate in diverse chemical reactions, making it valuable in organic synthesis .
- Molecular Docking Studies : Researchers have investigated the binding affinity of related indole derivatives using molecular docking simulations. These studies provide insights into potential interactions with biological targets, such as enzymes or receptors .
- Efficient Synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines : A one-pot method has been developed for the synthesis of these anilines via reaction with amidoximes. Such efficient synthetic routes are valuable for drug discovery and chemical libraries .
Medicinal Chemistry and Drug Development
Heterocyclic Building Blocks
Biological Activity Studies
One-Pot Synthesis Methods
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-8-4-5-9-14(12)15(21)19-17(10-6-3-7-11-17)16-18-13(2)20-22-16/h4-5,8-9H,3,6-7,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWBLZXAXVFTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2(CCCCC2)C3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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